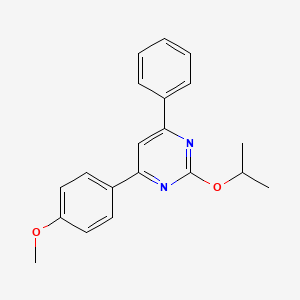
N-(4-chlorobenzyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-phenylacrylamide is a compound characterized by specific structural features that contribute to its unique chemical and physical properties. Its significance stems from its applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-3-phenylacrylamide involves reactions under specific conditions that ensure the formation of the desired product. The methodologies can vary, but generally include steps that involve the coupling of 4-chlorobenzylamine with acrylamide derivatives under catalytic or activating conditions to form the target compound.
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods like FT-IR and NMR are commonly used to characterize the molecular structure of N-(4-chlorobenzyl)-3-phenylacrylamide. These techniques provide detailed information about the arrangement of atoms within the molecule and confirm the presence of specific functional groups.
Chemical Reactions and Properties
N-(4-chlorobenzyl)-3-phenylacrylamide participates in various chemical reactions, including polymerization and coupling reactions, due to the presence of reactive functional groups. Its chemical properties are influenced by the chlorobenzyl and acrylamide groups, which make it a versatile compound in organic synthesis.
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-3-phenylacrylamide, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are crucial for its application in different areas, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the functional groups present in the N-(4-chlorobenzyl)-3-phenylacrylamide molecule. The compound exhibits specific behaviors in reactions, such as nucleophilic substitution and addition reactions, based on its chemical structure.
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOPZUQIZTXJD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)
![2-(ethylamino)-N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5665940.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)
![1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)
![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)